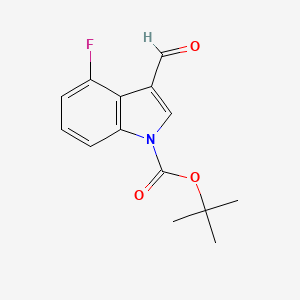![molecular formula C11H8F3NO2 B8569158 {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B8569158.png)
{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of an appropriate precursor, such as an α-halo ketone, with an amide or nitrile under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed for the purification of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {2-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanal or {2-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanoic acid.
科学的研究の応用
{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methan-1-ol: Similar structure but with a thiazole ring instead of an oxazole ring.
{2-[4-(Trifluoromethyl)phenyl]-1,3-imidazol-4-yl}methan-1-ol: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H8F3NO2 |
|---|---|
分子量 |
243.18 g/mol |
IUPAC名 |
[2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2 |
InChIキー |
FCVSGLPWXVBEHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CO)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B8569114.png)

![Ethanone,1-benzo[b]thien-4-yl-2-chloro-](/img/structure/B8569118.png)



![4-Hydroxy-6-mercapto-3-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B8569141.png)



